molecular formula C25H23NO5 B1511153 Fmoc-(2S,3R)-AHPA

Fmoc-(2S,3R)-AHPA

Cat. No.: B1511153
M. Wt: 417.5 g/mol
InChI Key: JZSULZSNDXGGHP-PKTZIBPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (Fmoc-(2S,3R)-AHPA) is a stereochemically defined β-hydroxy-α-amino acid derivative. It serves as a critical building block in peptide synthesis, particularly for developing enzyme inhibitors targeting aminopeptidases and enkephalinases. The compound is synthesized via stereoselective routes starting from D-phenylalanine, involving cyanohydrin formation, mesylation, and oxazoline cyclization to achieve high enantiomeric purity (δD = +29.3°, 93% optical purity) and an overall yield of 48% over seven steps . Its Fmoc (9-fluorenylmethoxycarbonyl) protection enhances stability during solid-phase peptide synthesis (SPPS) while allowing selective deprotection under mild conditions .

Properties

Molecular Formula

C25H23NO5

Molecular Weight

417.5 g/mol

IUPAC Name

(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoic acid

InChI

InChI=1S/C25H23NO5/c27-23(24(28)29)22(14-16-8-2-1-3-9-16)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-23,27H,14-15H2,(H,26,30)(H,28,29)/t22-,23+/m1/s1

InChI Key

JZSULZSNDXGGHP-PKTZIBPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues of AHPA

The AHPA scaffold is a common motif in natural and synthetic enzyme inhibitors. Key analogues include:

Compound Structural Feature Biological Role Key References
Fmoc-(2S,3R)-AHPA Phenyl group at C4, Fmoc-protected α-amine APN/CD13 and enkephalinase inhibitor
Boc-(2S,3R)-AHPA Boc (tert-butoxycarbonyl) protection Intermediate for inhibitor synthesis
AHPA-Val AHPA conjugated to L-valine Bestatin analogue; APN inhibitor
Fmoc-ACHPA Cyclohexyl substituent at C5 Enhanced hydrophobicity for S1 pocket binding
Statine (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid Aspartic protease inhibitor (e.g., pepstatin)

Stereochemical and Functional Group Comparisons

  • Stereochemistry : The (2S,3R) configuration in AHPA derivatives is critical for binding to zinc-dependent metalloproteases like APN. In contrast, (2R,3S)-AHPA exhibits 10-fold lower inhibitory activity due to mismatched stereochemistry .
  • Protection Groups :
    • Fmoc: Preferred for SPPS due to UV-monitored deprotection (piperidine/DMF) .
    • Boc: Requires acidic deprotection (TFA), limiting compatibility with acid-sensitive residues .
  • Substituent Effects :
    • Phenyl (AHPA) vs. Cyclohexyl (ACHPA) : ACHPA’s bulkier cyclohexyl group enhances hydrophobic interactions in the S1 pocket of APN, improving IC50 values by ~30% compared to AHPA .
    • Hydroxyl Position : Statine’s hydroxyl at C3 (vs. C2 in AHPA) shifts selectivity toward aspartic proteases rather than metalloproteases .

Key Research Findings

Stereochemical Rigidity : The (2S,3R) configuration minimizes racemization during SPPS, critical for maintaining bioactivity .

Structure-Activity Relationship (SAR) :

  • Hydrophobic substituents (e.g., cyclohexyl in ACHPA) improve binding affinity by 1.5-fold .
  • Valine conjugation (AHPA-Val) enhances APN inhibition via dual interactions with Zn²⁺ and Glu350 .

Clinical Relevance : this compound’s metabolic stability supports its use in long-acting peptide therapeutics, contrasting with Bestatin’s rapid clearance .

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